molecular formula C11H13N3O B2533924 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol CAS No. 1255781-07-7

3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No. B2533924
M. Wt: 203.245
InChI Key: DMLGHJOLUWYGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol” is a derivative of 1,2,4-triazole. It is also known as Carvacrol . Carvacrol is a monoterpenoid phenol and has a characteristic pungent, warm odor of oregano . It is present in the essential oil of Origanum vulgare (oregano), oil of thyme, oil obtained from pepperwort, and wild bergamot .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol” is complex, involving a 1,2,4-triazole ring attached to a phenol group. The 1,2,4-triazole ring contains three nitrogen atoms, which can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Scientific Research Applications

Catalytic Enhancement in Synthesis

1,2,3-Triazole compounds, due to their unique structural properties, have been found to promote chemical reactions effectively. For instance, in hashmi phenol synthesis, 1,2,3-triazole acted as a stabilizing agent for catalysts, leading to excellent yields and chemoselectivity in the desired phenol products (Yunfeng Chen et al., 2010).

Polymorphism and Isostructurality in Drug Design

The study of polymorphism and isostructurality in 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives provided insights into the molecular and crystal structures, showcasing how these properties can influence drug design and optimization (L. Mazur et al., 2017).

Synthesis and Evaluation of Biologically Active Compounds

Research aimed at creating and assessing the physical-chemical properties of 5-phenethyl-4-R-3-thio-1,2,4-triazole derivatives led to the development of new compounds with potential biological activities, highlighting the versatility of triazole derivatives in medicinal chemistry (I. Tatyana et al., 2019).

Antimicrobial and Antioxidant Properties

Metal-based triazole compounds have been synthesized and characterized for their antioxidant, enzyme inhibition, and antimicrobial activities. These studies underline the potential of triazole derivatives as therapeutic agents with diverse biological applications (S. Sumrra et al., 2018).

Environmental and Biological Marker Development

Triazole derivatives synthesized from industrial waste like cardanol and glycerol have been explored for their use as fluorescent markers, with studies indicating their low acute toxicity to various biological models. This suggests their potential for environmental monitoring and biodiesel quality control (Bruno Ivo Pelizaro et al., 2019).

properties

IUPAC Name

3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(2)10-12-11(14-13-10)8-4-3-5-9(15)6-8/h3-7,15H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLGHJOLUWYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol

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